Feigrisolide D
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Overview
Description
Feigrisolide D is a natural product found in Streptomyces griseus with data available.
Scientific Research Applications
Antibacterial and Cytotoxic Activities
Feigrisolide D, along with its counterparts A, B, and C, is a newly discovered lactone isolated from Streptomyces griseus. The structural analyses of these lactones have revealed that this compound is a 16-membered macrodiolide. The biological studies have demonstrated that while Feigrisolide B exhibits strong antibacterial activities, Feigrisolides A, C, and D are considered medium inhibitors of 3alpha-hydroxysteroid-dehydrogenase (3alpha-HSD) inhibiting activity (Tang et al., 2000).
Structural Analysis and Synthesis Efforts
Antimicrobial and Cytotoxic Properties
The sea isolate of Streptomyces sp. 6167 produces macrolide antibiotics, including Feigrisolides A, B, and D. These compounds have been shown to have cytotoxic effects on certain tumor cells and egg cells of sea urchins, as well as antimicrobial properties against specific bacteria like Bacillus cereus and Escherichia coli (Sobolevskaya et al., 2004).
Properties
Molecular Formula |
C22H38O7 |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
(1S,2S,5S,8R,9R,12S,14R)-12-ethyl-8-hydroxy-5-[(2R)-2-hydroxybutyl]-2,9-dimethyl-4,11,17-trioxabicyclo[12.2.1]heptadecane-3,10-dione |
InChI |
InChI=1S/C22H38O7/c1-5-15(23)11-17-7-9-19(24)13(3)21(25)28-16(6-2)12-18-8-10-20(27-18)14(4)22(26)29-17/h13-20,23-24H,5-12H2,1-4H3/t13-,14+,15-,16+,17+,18-,19-,20+/m1/s1 |
InChI Key |
LCVDIZRTXONOQH-PVVXXXPESA-N |
Isomeric SMILES |
CC[C@H]1C[C@H]2CC[C@H](O2)[C@@H](C(=O)O[C@@H](CC[C@H]([C@H](C(=O)O1)C)O)C[C@@H](CC)O)C |
Canonical SMILES |
CCC1CC2CCC(O2)C(C(=O)OC(CCC(C(C(=O)O1)C)O)CC(CC)O)C |
Synonyms |
feigrisolide D |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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